molecular formula C15H21N3O B14214080 2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- CAS No. 831170-45-7

2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)-

Katalognummer: B14214080
CAS-Nummer: 831170-45-7
Molekulargewicht: 259.35 g/mol
InChI-Schlüssel: ALWWNYMCDIQHEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- is a complex organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidinone ring, a piperazine ring, and a phenyl group. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- typically involves the reaction of 1-methyl-2-pyrrolidinone with 4-phenyl-1-piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of 2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- is unique due to the presence of both the piperazine and phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound with diverse applications in various fields .

Eigenschaften

CAS-Nummer

831170-45-7

Molekularformel

C15H21N3O

Molekulargewicht

259.35 g/mol

IUPAC-Name

1-methyl-3-(4-phenylpiperazin-1-yl)pyrrolidin-2-one

InChI

InChI=1S/C15H21N3O/c1-16-8-7-14(15(16)19)18-11-9-17(10-12-18)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3

InChI-Schlüssel

ALWWNYMCDIQHEF-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(C1=O)N2CCN(CC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.